molecular formula C9H10N2O B13384547 (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

Cat. No.: B13384547
M. Wt: 162.19 g/mol
InChI Key: DLWKWZMJPJWODU-DHZHZOJOSA-N
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Description

(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a cyclopenta[b]pyridine core with an O-methyl oxime functional group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents in a multicomponent condensation reaction . This reaction is carried out in the presence of a base such as triethylamine, leading to the formation of the desired cyclopenta[b]pyridine derivatives. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Chemical Reactions Analysis

(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This reaction is typically carried out at room temperature in water, resulting in high yields and excellent chemoselectivity. The major products formed from these reactions include various oxidized derivatives of the cyclopenta[b]pyridine core.

Scientific Research Applications

(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation . Additionally, this compound is studied for its antimicrobial, anti-inflammatory, and antiviral activities. In the field of organic chemistry, it serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. Its unique structure also makes it a useful scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of (Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime involves its interaction with specific molecular targets and pathways. For example, certain derivatives of this compound have been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism highlights its potential as a therapeutic agent in oncology. Additionally, its interaction with other cellular targets may contribute to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

(Z)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime can be compared with other similar compounds, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . These compounds share a similar cyclopenta[b]pyridine core but differ in their functional groups and substitution patterns. The presence of the O-methyl oxime group in this compound imparts unique chemical properties and reactivity, distinguishing it from other analogues. Other similar compounds include pyrazolo[3,4-b]pyridin-6-one derivatives, which also exhibit significant biological activities and are studied for their anticancer potential .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(E)-N-methoxy-5,6-dihydrocyclopenta[b]pyridin-7-imine

InChI

InChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3/b11-8+

InChI Key

DLWKWZMJPJWODU-DHZHZOJOSA-N

Isomeric SMILES

CO/N=C/1\CCC2=C1N=CC=C2

Canonical SMILES

CON=C1CCC2=C1N=CC=C2

Origin of Product

United States

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